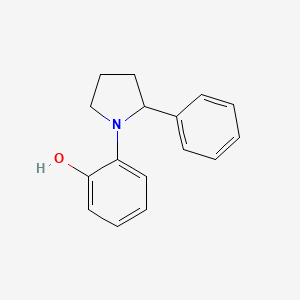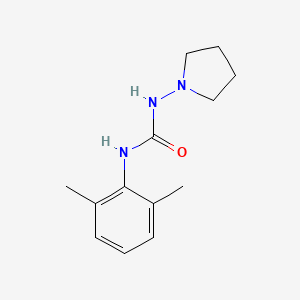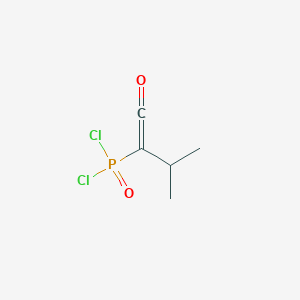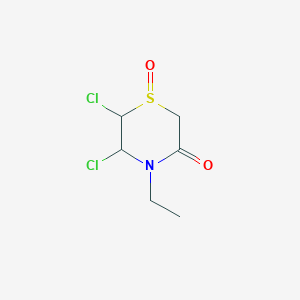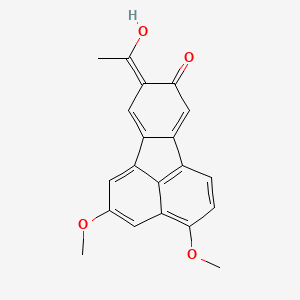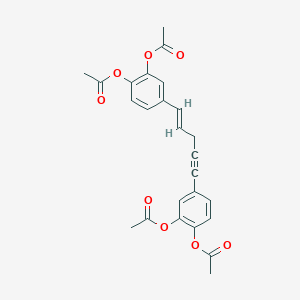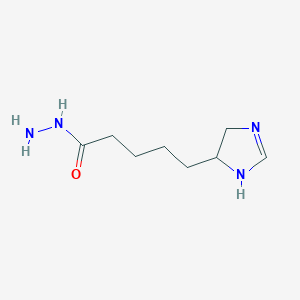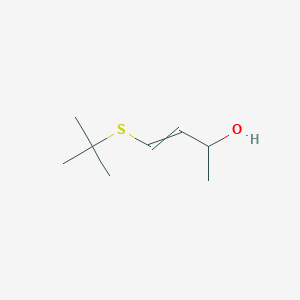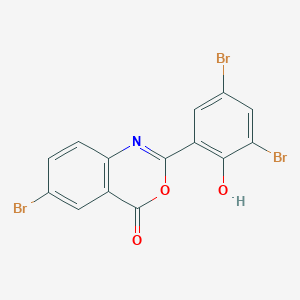
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenyl groups, two methyl groups, and a central oxo group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide typically involves the reaction of appropriate amides with ketones under controlled conditions. One common method involves the use of anhydrous potassium hydroxide in dry acetonitrile as a solvent . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacrylamide: Shares the dimethylamide functional group but differs in the presence of an acrylamide moiety.
(N,N-Dimethylaminopropyl)trimethoxysilane: Contains a similar dimethylamine group but is used primarily in silane chemistry.
Uniqueness
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is unique due to its combination of phenyl groups and an oxo group, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
87898-65-5 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N,N'-dimethyl-2-oxo-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-9-5-3-6-10-13)16(21)15(20)17(22)19(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
JININUMOSZLYON-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C(=O)C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


